benzo[h]quinazolin-4(3H)-one
Overview
Description
benzo[h]quinazolin-4(3H)-one is an organic compound that belongs to the quinazoline family It is characterized by a fused bicyclic structure consisting of a benzene ring and a quinazoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[h]quinazolin-4(3H)-one can be achieved through several methods. One common approach involves the condensation of 2-aminobenzamides with aldehydes under visible light irradiation. This reaction proceeds using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . Another method involves the use of graphene oxide nanosheets as a catalyst for the condensation of anthranilamide (2-aminobenzamide) and an aldehyde or ketone in an aqueous medium at room temperature .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
benzo[h]quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents, arylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce dihydroquinazolinones.
Scientific Research Applications
benzo[h]quinazolin-4(3H)-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antifungal, and antioxidant activities.
Industry: The compound is used in the development of advanced materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of benzo[h]quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity is attributed to its ability to inhibit cell proliferation and induce apoptosis in cancer cells. The compound may interact with enzymes and receptors involved in cell signaling pathways, leading to the modulation of cellular processes .
Comparison with Similar Compounds
benzo[h]quinazolin-4(3H)-one can be compared with other similar compounds such as quinoxalines and benzothiazoles. While all these compounds share a fused bicyclic structure, this compound is unique due to its specific arrangement of nitrogen atoms within the quinazoline ring. This unique structure contributes to its distinct chemical and biological properties .
List of Similar Compounds
- Quinoxalines
- Benzothiazoles
- Quinazolines
This compound stands out due to its versatile applications and unique chemical properties, making it a valuable compound in various scientific and industrial fields.
Properties
IUPAC Name |
3H-benzo[h]quinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O/c15-12-10-6-5-8-3-1-2-4-9(8)11(10)13-7-14-12/h1-7H,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVYARVTSUNBMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=CNC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10437166 | |
Record name | Benzo[h]quinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10437166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
506418-75-3 | |
Record name | Benzo[h]quinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10437166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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